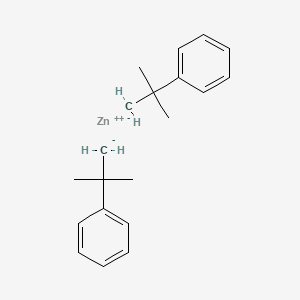

zinc;2-methanidylpropan-2-ylbenzene

Description

Properties

CAS No. |

110139-76-9 |

|---|---|

Molecular Formula |

C20H26Zn |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

zinc;2-methanidylpropan-2-ylbenzene |

InChI |

InChI=1S/2C10H13.Zn/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2 |

InChI Key |

NPYLHGYXKJICNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methanidylpropan-2-ylbenzene typically involves the reaction of a benzene derivative with a zinc reagent. One common method is the reaction of 2-methanidylpropan-2-ylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The zinc atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form zinc oxide and other oxidized products.

Coupling Reactions: It can participate in coupling reactions to form larger organic molecules, often facilitated by palladium or nickel catalysts.

Common Reagents and Conditions

Electrophiles: Such as halogens (chlorine, bromine) for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

Substituted Benzene Derivatives: Depending on the electrophile used in substitution reactions.

Zinc Oxide: As a result of oxidation reactions.

Coupled Organic Molecules: From coupling reactions.

Scientific Research Applications

Zinc;2-methanidylpropan-2-ylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of zinc;2-methanidylpropan-2-ylbenzene involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The zinc atom can coordinate with various ligands, facilitating reactions such as substitution and coupling. In biological systems, zinc ions play a crucial role in enzyme function and cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Zinc Complexes

The following comparison focuses on structurally or functionally analogous zinc complexes, emphasizing ligand type, synthesis methods, and physicochemical properties.

Ligand Type and Coordination Geometry

Key Observations :

- Steric Effects : The isopropyl groups in this compound likely reduce solubility in polar solvents compared to smaller ligands like acetate .

- Electronic Properties : Schiff base complexes (e.g., [Zn(LSP)Cl₂]) exhibit enhanced electron delocalization due to conjugated imine bonds, whereas the aryl ligands in the target compound may prioritize hydrophobic interactions .

Stability and Reactivity

- Thermal Stability : Bulky isopropyl groups in this compound may enhance thermal stability compared to linear ligands (e.g., acetate) but reduce ligand lability, limiting catalytic activity .

- Reactivity in Solution : Zinc acetate exhibits distinct electronic properties in aqueous media, as shown by RIXS spectra (), whereas the hydrophobic nature of the target compound likely limits water solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for zinc;2-methanidylpropan-2-ylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions involving zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) and the organic ligand precursor. Solvothermal synthesis under inert atmospheres (argon/nitrogen) is recommended to prevent oxidation . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios. Purity is assessed via elemental analysis and NMR, with yields optimized by reflux duration (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves coordination geometry (e.g., tetrahedral vs. octahedral) and bond lengths (e.g., Zn–N/O distances) .

- FTIR : Identifies ligand functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) and Zn–ligand vibrations (400–600 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms ligand integrity; paramagnetic shifts in zinc complexes may require deuterated solvents (e.g., DMSO-d₆) .

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

- Methodological Answer : Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) require standardized inoculum concentrations (0.5 McFarland) and controls (e.g., ampicillin). Minimum inhibitory concentration (MIC) values should be calculated using serial dilutions (1–256 µg/mL) . Cytotoxicity studies (e.g., MTT assay on mammalian cell lines) must include triplicate replicates and statistical validation (p < 0.05) .

Advanced Research Questions

Q. What challenges arise in resolving structural contradictions between computational models and experimental data for this compound?

- Methodological Answer : Discrepancies in bond angles or coordination numbers may stem from crystal packing effects (XRD) vs. gas-phase DFT calculations. Mitigate by:

- Performing periodic DFT to account for solid-state interactions .

- Validating computational parameters (e.g., B3LYP functional, 6-31G* basis set) against experimental XRD data .

- Analyzing Hirshfeld surfaces to identify intermolecular forces influencing crystallographic results .

Q. How can researchers address conflicting bioactivity data across studies involving this compound derivatives?

- Methodological Answer : Contradictions in MIC values or cytotoxicity may arise from:

- Strain variability : Use standardized strains (e.g., ATCC) and report growth conditions (e.g., pH, temperature) .

- Sample purity : Validate via HPLC (>95% purity) and elemental analysis (Δ < 0.4% for C/H/N) .

- Solvent effects : Compare activity in polar (DMSO) vs. nonpolar (THF) carriers; include solvent-only controls .

Q. What strategies optimize the synthesis of polymorphic forms of this compound for structure-property studies?

- Methodological Answer : Polymorph control requires:

- Solvent screening : Use high-throughput crystallization trials (e.g., methanol/acetone/water mixtures) .

- Temperature gradients : Slow cooling (0.5°C/min) promotes single-crystal growth vs. rapid quenching .

- Additive engineering : Introduce templating agents (e.g., surfactants) to direct crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.